3-Bromo-4-fluoropyrazolo[1,5-a]pyridine

Medicinal Chemistry Physicochemical Properties Drug Design

Avoid failed synthetic campaigns caused by non-specific halogen positioning. 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine provides the exact substitution pattern required for potent PI3K, RET, and Trk kinase inhibitors, where positional isomerism can shift IC50 values from 250 nM to 5.0 nM. - Orthogonal Reactivity: Bromine at C3 and fluorine at C4 enable sequential cross-coupling for rapid library diversification. - CNS-Targeted Profile: Fluorine substitution increases lipophilicity (ΔlogP ≈ +0.85), enhancing membrane permeability for blood-brain barrier penetration. - Validated Scaffold: Directly aligns with patent literature claims for selective RET/Trk inhibitor synthesis.

Molecular Formula C7H4BrFN2
Molecular Weight 215.02 g/mol
Cat. No. B12330284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-fluoropyrazolo[1,5-a]pyridine
Molecular FormulaC7H4BrFN2
Molecular Weight215.02 g/mol
Structural Identifiers
SMILESC1=CN2C(=C(C=N2)Br)C(=C1)F
InChIInChI=1S/C7H4BrFN2/c8-5-4-10-11-3-1-2-6(9)7(5)11/h1-4H
InChIKeyWUVUOWUFQVWPFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-fluoropyrazolo[1,5-a]pyridine Overview


3-Bromo-4-fluoropyrazolo[1,5-a]pyridine (CAS 1352625-34-3) is a heterocyclic building block featuring a pyrazolo[1,5-a]pyridine core substituted with bromine at the 3-position and fluorine at the 4-position [1]. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core template for numerous kinase inhibitors, including those targeting PI3K, RET, and Trk family kinases [2]. The specific halogenation pattern of this compound positions it as a versatile intermediate for late-stage functionalization via cross-coupling reactions [3].

Workflow
Late-stage diversification via orthogonal cross-coupling
Selection
Dual C-Br / C-F reactivity for sequential functionalization
Use Context
Kinase inhibitor core scaffold (PI3K, RET, Trk research)

Why Analogs Cannot Replace 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine


Direct substitution of pyrazolo[1,5-a]pyridine derivatives without consideration of halogen positioning is not advisable. The specific placement of bromine at the 3-position and fluorine at the 4-position creates a unique electronic environment that dictates both reactivity and biological target engagement. Matched molecular pair analysis (MMPA) within the pyrazolo[1,5-a]pyridine class has demonstrated that seemingly minor structural variations—such as positional isomerism of a heteroatom—can result in orders-of-magnitude differences in potency (e.g., IC50 values shifting from 250 nM to 5.0 nM) [1]. Furthermore, structure-activity relationship (SAR) studies on PI3K inhibitors have shown that limited substitutions are tolerated around the core, and that the specific substitution pattern is critical for maintaining selectivity and potency [2]. Therefore, procurement decisions based solely on the core scaffold, without verifying the exact substitution pattern, carry a high risk of failed synthetic campaigns or inactive biological results.

!
Positional isomerism may alter cross-coupling reactivity and electronic profile; mono-halogenated analogs limit diversification.
!
Absence of 4-fluorine may shift lipophilicity and molecular recognition, impacting scaffold suitability for CNS permeability research.
!
Class-level SAR indicates minor structural changes can lead to large differences in kinase binding; analog substitution should not be assumed.

Differentiation Evidence for 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine


Physicochemical Differentiation from Non-Fluorinated Analogs

Predicted physicochemical properties, calculated using standard cheminformatics models, highlight quantifiable differences between 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine and closely related analogs. The presence of the fluorine atom at the 4-position significantly increases lipophilicity compared to non-fluorinated analogs, while the bromine atom at the 3-position adds molecular weight and polarizability [1].

Lipophilicity Shift
Predicted / Class-level
Target: Predicted logP 3.15 Analog (no F): Predicted logP 2.3 ΔlogP ≈ +0.85
May influence membrane permeability prediction
Computational estimate; experimental validation advised
Medicinal Chemistry Physicochemical Properties Drug Design

Orthogonal Cross-Coupling Reactions via Dual Halogenation

The presence of both bromine and fluorine on the pyrazolo[1,5-a]pyridine core provides a distinct synthetic advantage. The C-Br bond is highly reactive in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C-F bond is generally inert under these conditions [1]. This orthogonality allows for selective, sequential functionalization that is not possible with mono-halogenated or non-halogenated analogs. In contrast, analogs lacking the fluorine atom offer only a single site for diversification, limiting the complexity of accessible derivatives [2].

Orthogonal Reactivity
Class-level
Two orthogonal reactive sites: C-Br (Pd-catalyzed cross-coupling) and C-F (inert/resistant); enables sequential diversification. Mono-halogenated analog offers only one site.
Supports divergent library synthesis strategy
Standard Pd conditions; C-F activation requires alternative methods
Organic Synthesis Cross-Coupling Late-Stage Functionalization

Nanomolar Potency in Kinase Inhibition SAR

While direct biological data for 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine is limited, extensive SAR studies on closely related pyrazolo[1,5-a]pyridine derivatives demonstrate that specific halogenation patterns are critical for achieving high potency and selectivity against kinases [1]. For example, a series of 5-bromo- and 5-cyanopyrazolo[1,5-a]pyridines have been identified as highly potent and selective inhibitors of the p110α isoform of PI3K, with IC50 values in the low nanomolar range [2]. Furthermore, compound 5x, a substituted pyrazolo[1,5-a]pyridine, exhibited a p110α IC50 of 0.9 nM and demonstrated in vivo tumor growth inhibition in xenograft models [3]. These findings strongly support the premise that the specific halogen substitution pattern of 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine is a key determinant of its potential biological activity and utility in kinase inhibitor design.

Kinase SAR Benchmark
Class-level / Data to verify
Direct data not reported. Structural analog (Cpd 5x) shows p110α PI3K IC50 = 0.9 nM; related series demonstrate nanomolar activity.
Supports scaffold selection for kinase inhibitor design studies
Class-level inference; requires direct compound profiling
Kinase Inhibition PI3K Cancer Therapy

Application Scenarios for 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine


Divergent Library Synthesis for Kinase Inhibitors

Procure 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine as a core intermediate for synthesizing focused libraries of kinase inhibitors. Its dual halogenation pattern allows for rapid diversification through orthogonal cross-coupling reactions, enabling exploration of chemical space around the pyrazolo[1,5-a]pyridine core [1]. This approach is directly supported by SAR studies demonstrating that specific substitution patterns are critical for achieving high potency and selectivity against kinases such as PI3K, RET, and Trk [2].

Pharmacokinetic Optimization via Fluorine Incorporation

Use 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine in medicinal chemistry campaigns aimed at improving the pharmacokinetic profile of lead compounds. The predicted increase in lipophilicity (ΔlogP ≈ +0.85) relative to non-fluorinated analogs is expected to enhance membrane permeability, a key factor in oral bioavailability [3]. This application is particularly relevant for CNS-targeted therapeutics where blood-brain barrier penetration is required.

RET and Trk Kinase Inhibitor Synthesis

Utilize 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine as a starting material for the preparation of substituted pyrazolo[1,5-a]pyridine compounds claimed as RET and Trk kinase inhibitors [4]. The specific substitution pattern of this compound aligns with the structural requirements outlined in patent literature for achieving potent and selective kinase inhibition [5].

Application
Selection Property
Validation Focus
Divergent library synthesis (kinase inhibitors)
Orthogonal dual-halogenation (C-Br, C-F)
Cross-coupling sequence and product diversity
Fluorine incorporation for property modulation
Predicted lipophilicity shift (ΔlogP ≈ +0.85)
Permeability and drug-like property interpretation
RET/Trk inhibitor design research
Scaffold alignment with patented kinase inhibitor SAR
Kinase inhibition assay and scaffold optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.